3-bromo-6-fluoro-1H-indazol-5-amine
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Overview
Description
3-bromo-6-fluoro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-fluoro-1H-indazol-5-amine typically involves the following steps:
Bromination and Fluorination: The starting material, often a substituted aniline or benzene derivative, undergoes bromination and fluorination reactions to introduce the bromo and fluoro substituents.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-fluoro-1H-indazol-5-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization and Coupling Reactions: These reactions can be used to form more complex structures or to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Transition Metal Catalysts: Such as palladium, copper, and nickel catalysts for coupling and cyclization reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide, sodium borohydride, and others for oxidation and reduction reactions.
Solvents: Such as dimethyl sulfoxide (DMSO), acetonitrile, and others to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted indazole derivatives with potential biological activities.
Scientific Research Applications
3-bromo-6-fluoro-1H-indazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoro-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-6-fluoro-1H-indazol-5-amine include other indazole derivatives, such as:
- 1H-indazole-3-amine
- 5-chloro-1H-indazole
- 6-fluoro-1H-indazole
- 7-bromo-1H-indazole .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of both bromo and fluoro substituents can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C7H5BrFN3 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2H-indazol-5-amine |
InChI |
InChI=1S/C7H5BrFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) |
InChI Key |
RZFVJKNSUMBYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)F)N |
Origin of Product |
United States |
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